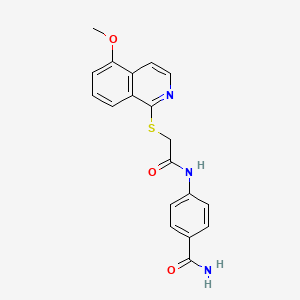

![molecular formula C18H21ClN4O B2610699 N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide CAS No. 439107-46-7](/img/structure/B2610699.png)

N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antileukemic Agents

A study described the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting the synthesis of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide as a key intermediate in creating antileukemic agents like imatinib and its isomers. This research underscores the importance of these compounds in developing treatments for leukemia (Koroleva et al., 2011).

Endosomolytic Polymers

Another application is in the development of endosomolytic polymers for drug delivery. Poly(amido-amine)s (PAAs) carrying two tertiary amino groups and one carboxyl group per repeating unit demonstrated potential as endosomolytic polymers. These polymers show significant promise in facilitating the cellular uptake and endosomal escape of therapeutics (Ferruti et al., 2000).

Antibacterial and Antifungal Activities

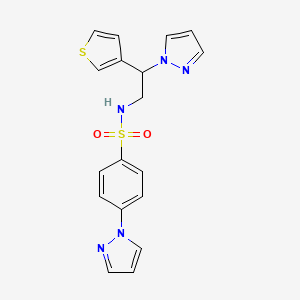

Compounds derived from N-methylpiperazine, such as thiophene-3-carboxamide derivatives, have shown notable antibacterial and antifungal activities. These properties make them valuable in the search for new antimicrobial agents (Vasu et al., 2003).

Anticancer Agents

The synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, has been explored for their in vitro cytotoxicity against human cancer cell lines. Some compounds exhibited promising cytotoxicity, offering a foundation for designing new anticancer agents (Kumar et al., 2009).

Conformational Studies

Research on tri-substituted ureas derived from N-methylpiperazine elucidated their structural and conformational aspects using NMR and IR spectroscopies. These studies provide insights into the molecular behavior of such compounds, which is crucial for understanding their interactions and stability (Iriepa & Bellanato, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide are currently unknown. This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Mode of Action

The exact mode of action of This compound It is known that benzanilides, the class of compounds to which it belongs, can bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets and induce changes in their function .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives, a related class of compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways and have downstream effects .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of This compound Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

N-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-22-7-9-23(10-8-22)15-5-6-17(16(20)12-15)21-18(24)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10,20H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLHWLHIFJNTQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2610626.png)

![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)

![3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2610629.png)

![N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2610630.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)